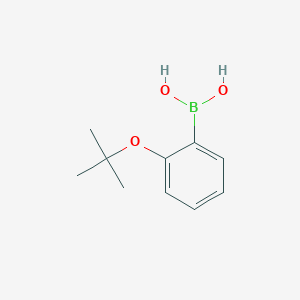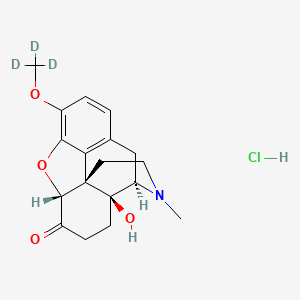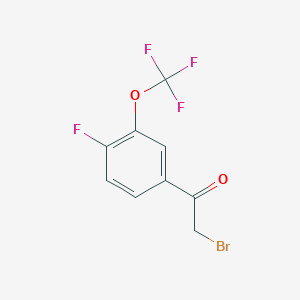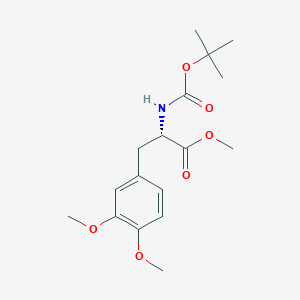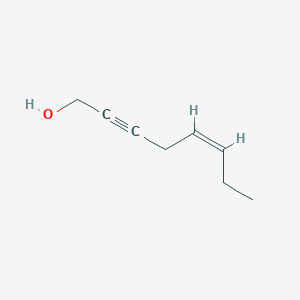![molecular formula C13H20NO5P B13442889 O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phosphinyl group attached to the L-tyrosine amino acid, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine typically involves the reaction of L-tyrosine with a phosphinylating agent. One common method includes the use of methyl(1-methylethoxy)phosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinylating agent. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Purification of the product is achieved through techniques like crystallization or chromatography to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine undergoes several types of chemical reactions, including:
Oxidation: The phosphinyl group can be oxidized to form phosphonates.
Reduction: Reduction reactions can convert the phosphinyl group to phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphonates
Reduction: Phosphines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine involves its interaction with specific molecular targets. The phosphinyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-[Methyl(1-methylethoxy)phosphinyl]-D-tyrosine
- O-[Methyl(1-methylethoxy)phosphinyl]-L-phenylalanine
- O-[Methyl(1-methylethoxy)phosphinyl]-L-serine
Uniqueness
O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine is unique due to its specific phosphinyl group attached to the L-tyrosine amino acid. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form covalent bonds with proteins and affect cellular pathways makes it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C13H20NO5P |
|---|---|
Poids moléculaire |
301.27 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-[methyl(propan-2-yloxy)phosphoryl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C13H20NO5P/c1-9(2)18-20(3,17)19-11-6-4-10(5-7-11)8-12(14)13(15)16/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-,20?/m0/s1 |
Clé InChI |
FLDDXZZMLYFZHL-SVZXGPMESA-N |
SMILES isomérique |
CC(C)OP(=O)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
SMILES canonique |
CC(C)OP(=O)(C)OC1=CC=C(C=C1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B13442811.png)
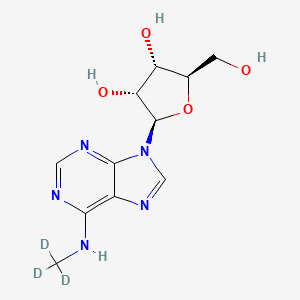
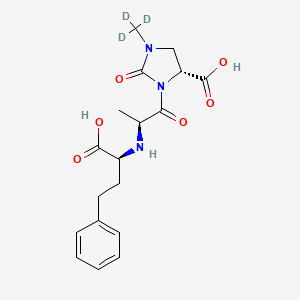
![2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide](/img/structure/B13442838.png)
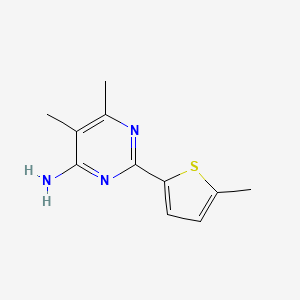
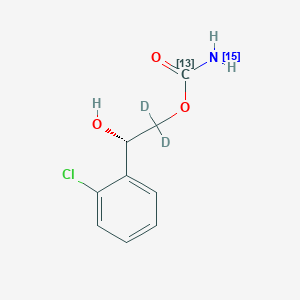
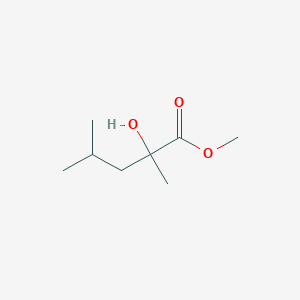
![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine](/img/structure/B13442853.png)

